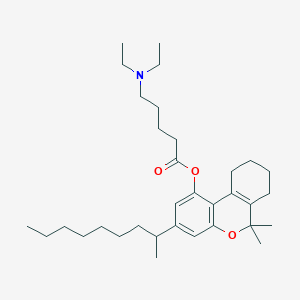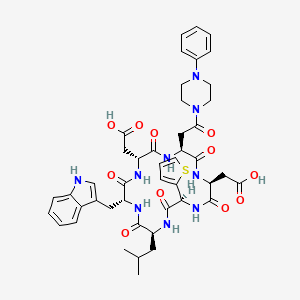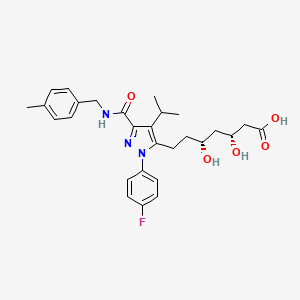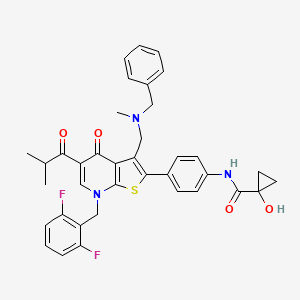![molecular formula C6H12N2S B10837456 [1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)
[1,5]Thiazocan-(4E)-ylideneamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,5]チアゾカン-(4E)-イリデンアミンは、その独特の構造的特性とさまざまな分野における潜在的な用途により、関心を集めている複素環式化合物です。この化合物は、硫黄を含む8員環であるチアゾカン環と、窒素を含む官能基であるイリデンアミン基を特徴としています。これらの2つの基の組み合わせにより、化合物に独特の化学的および物理的特性が与えられます。
2. 製法
合成経路と反応条件: [1,5]チアゾカン-(4E)-イリデンアミンの合成には、通常、特定の条件下での適切な前駆体の環化が含まれます。一般的な方法の1つは、塩基の存在下でチオアミドとα、β-不飽和カルボニル化合物を反応させる方法です。反応は、マイケル付加に続いて環化してチアゾカン環を形成します。
工業生産方法: [1,5]チアゾカン-(4E)-イリデンアミンの工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。反応条件は、製品の高収率と純度を確保するために最適化されます。連続フロー合成や自動反応監視などの技術は、効率とスケーラビリティを向上させるために頻繁に採用されます。
反応の種類:
酸化: [1,5]チアゾカン-(4E)-イリデンアミンは酸化反応を受ける可能性があり、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で行われます。これらの反応により、スルホキシドまたはスルホンが生成される可能性があります。
還元: [1,5]チアゾカン-(4E)-イリデンアミンの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アミンまたはチオールが生成されます。
置換: この化合物は求核置換反応に関与することができ、イリデンアミン基はハロゲン化物やアルコキシドなどの他の求核剤で置換される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、その他の還元剤。
置換: ハロゲン化物、アルコキシド、その他の求核剤。
生成される主な生成物:
酸化: スルホキシド、スルホン。
還元: アミン、チオール。
置換: さまざまな置換チアゾカン誘導体。
4. 科学研究における用途
化学: 化学において、[1,5]チアゾカン-(4E)-イリデンアミンは、より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。その独自の構造により、さまざまな反応を通じて多様な化学物質を生成することができます。
生物学: この化合物は、特に特定の酵素の阻害剤としての生物学的用途で可能性を示しています。 たとえば、内皮型一酸化窒素合成酵素を阻害する能力が研究されており、これはさまざまな生理学的プロセスに役割を果たしています .
医学: 医学において、[1,5]チアゾカン-(4E)-イリデンアミンは、その潜在的な治療的用途について研究されています。 酵素活性を調節する能力により、特に一酸化窒素経路が関与する疾患の治療における薬物開発の候補となります .
産業: 産業部門では、この化合物は特殊化学物質や材料の合成に使用されます。その独自の特性により、材料科学や触媒の用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,5]Thiazocan-(4E)-ylideneamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the thiazocane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ylideneamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazocane derivatives.
科学的研究の応用
Chemistry: In chemistry, [1,5]Thiazocan-(4E)-ylideneamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. For example, it has been studied for its ability to inhibit endothelial nitric oxide synthase, which plays a role in various physiological processes .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving nitric oxide pathways .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.
作用機序
[1,5]チアゾカン-(4E)-イリデンアミンの作用機序には、酵素などの特定の分子標的との相互作用が含まれます。 たとえば、内皮型一酸化窒素合成酵素は、酵素の活性部位に結合することにより阻害され、一酸化窒素の生成が阻止されます . この阻害は、血管拡張や免疫応答などのさまざまな生理学的プロセスを調節することができます。
類似化合物:
チアゾリジン: 硫黄と窒素を含む5員環。
チアジン: 硫黄と窒素を含む6員環。
チアゼピン: 硫黄と窒素を含む7員環。
独自性: [1,5]チアゾカン-(4E)-イリデンアミンは、類似の化合物に見られる5員環、6員環、7員環に比べて、8員環構造を持つことで独自性を持ちます。このより大きな環サイズは、さまざまな用途にとって貴重な化合物となる独特の化学的および物理的特性を付与します。
類似化合物との比較
Thiazolidine: A five-membered ring containing sulfur and nitrogen.
Thiazine: A six-membered ring containing sulfur and nitrogen.
Thiazepine: A seven-membered ring containing sulfur and nitrogen.
Uniqueness: [1,5]Thiazocan-(4E)-ylideneamine is unique due to its eight-membered ring structure, which is less common compared to the five, six, and seven-membered rings found in similar compounds. This larger ring size imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C6H12N2S |
|---|---|
分子量 |
144.24 g/mol |
IUPAC名 |
3,4,7,8-tetrahydro-2H-1,5-thiazocin-6-amine |
InChI |
InChI=1S/C6H12N2S/c7-6-2-5-9-4-1-3-8-6/h1-5H2,(H2,7,8) |
InChIキー |
CMKCQRINBMEZKA-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(CCSC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)

![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)
![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)
![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)
![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)
